molecular formula C19H38O B1346682 10-Nonadecanone CAS No. 504-57-4

10-Nonadecanone

Cat. No.: B1346682
CAS No.: 504-57-4
M. Wt: 282.5 g/mol
InChI Key: YUPOCHDBBHTUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Nonadecanone, also known as nonadecan-10-one, is a long-chain aliphatic ketone with the molecular formula C₁₉H₃₈O. It is a colorless to pale yellow liquid at room temperature and is known for its distinctive odor. This compound is primarily used in the fragrance industry and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Nonadecanone can be synthesized through various methods, including the oxidation of nonadecanol or the Friedel-Crafts acylation of decane with decanoyl chloride. The oxidation method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the ketone.

Industrial Production Methods: In an industrial setting, this compound is typically produced through the catalytic dehydrogenation of nonadecanol. This process involves the use of metal catalysts such as copper or nickel at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the ketone.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to nonadecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed:

    Oxidation: Nonadecanoic acid.

    Reduction: Nonadecanol.

    Substitution: Various substituted nonadecanone derivatives depending on the nucleophile used.

Scientific Research Applications

10-Nonadecanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a standard in chromatographic analysis.

    Biology: Studied for its potential role in pheromone signaling in insects and other organisms.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the fragrance industry for its unique odor and as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of 10-Nonadecanone involves its interaction with various molecular targets. In biological systems, it may act as a pheromone or signaling molecule, binding to specific receptors and triggering physiological responses. In chemical reactions, the carbonyl group of this compound is highly reactive, allowing it to participate in various nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

    Nonadecanol: The alcohol counterpart of 10-Nonadecanone, differing by the presence of a hydroxyl group instead of a carbonyl group.

    Nonadecanoic Acid: The carboxylic acid derivative of this compound, formed through oxidation.

    Decanone: A shorter-chain ketone with similar chemical properties but different physical characteristics.

Uniqueness: this compound is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to shorter-chain ketones. Its specific odor and reactivity make it valuable in the fragrance industry and as an intermediate in organic synthesis.

Properties

IUPAC Name

nonadecan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPOCHDBBHTUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060126
Record name 10-Nonadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-57-4
Record name Nonyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Nonadecanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-NONADECANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1773
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-Nonadecanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 10-Nonadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonadecan-10-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-Nonadecanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8H9VX2WEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Polished shaved magnesium (3.2 g, 134 mmol) was heated, and thereafter, an anhydrous THF solution (68 ml) of 1-bromononane (12.9 ml, 67.5 mmol) was slowly added dropwise thereto. After heating to reflux for 1.5 hours, the reaction solution was cooled to a room temperature, and it was then added dropwise to a THF (80 mL) solution of the N-methoxy-N-methyldecanamide (4.8 g, 22.5 mmol) obtained by the method described in Production Example D-1-1. After the obtained mixture had been stirred for 30 minutes, 1 N hydrochloric acid was added to the reaction solution, followed by extraction with diethyl ether two times. Anhydrous magnesium sulfate was added to the organic layer to dry it, and the resultant was filtrated and was then concentrated. The obtained residue was purified using column chromatography (hexane:dichloromethane=8:1), so as to obtain 10-nonadecanone (6.0 g, 95%) as a ketone body in the form of a white amorphous solid.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
12.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
68 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Nonadecanone
Reactant of Route 2
Reactant of Route 2
10-Nonadecanone
Reactant of Route 3
Reactant of Route 3
10-Nonadecanone
Reactant of Route 4
Reactant of Route 4
10-Nonadecanone
Reactant of Route 5
Reactant of Route 5
10-Nonadecanone
Reactant of Route 6
Reactant of Route 6
10-Nonadecanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.